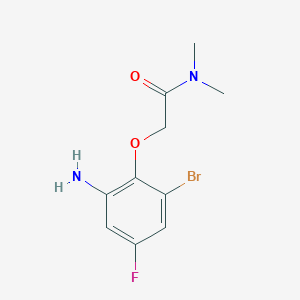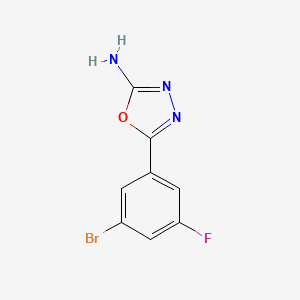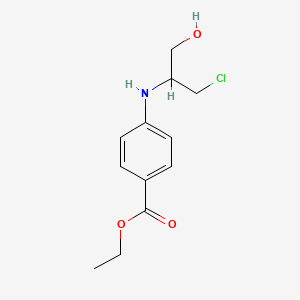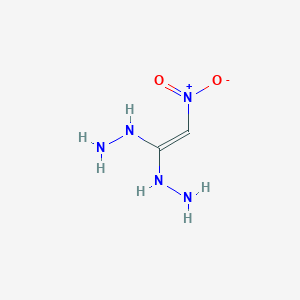
2-(2-amino-6-bromo-4-fluorophenoxy)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-amino-6-bromo-4-fluorophenoxy)-N,N-dimethylacetamide is a synthetic organic compound characterized by the presence of amino, bromo, and fluoro substituents on a phenoxy ring, along with a dimethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-6-bromo-4-fluorophenoxy)-N,N-dimethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-bromo-4-fluorophenol and N,N-dimethylacetamide.
Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydride. This phenoxide is then reacted with N,N-dimethylacetamide in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-amino-6-bromo-4-fluorophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo substituent can be reduced to a hydrogen atom.
Substitution: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
2-(2-amino-6-bromo-4-fluorophenoxy)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-amino-6-bromo-4-fluorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo and fluoro substituents can enhance binding affinity through halogen bonding. The dimethylacetamide moiety may facilitate membrane permeability, allowing the compound to reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-amino-6-bromo-4-fluorophenoxy)-N-(4-fluorophenyl)acetamide
- 2-(2-amino-6-bromo-4-fluorophenoxy)-N-(2-fluorophenyl)acetamide
- 2-(2-amino-6-bromo-4-fluorophenoxy)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(2-amino-6-bromo-4-fluorophenoxy)-N,N-dimethylacetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromo and fluoro groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C10H12BrFN2O2 |
|---|---|
Peso molecular |
291.12 g/mol |
Nombre IUPAC |
2-(2-amino-6-bromo-4-fluorophenoxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H12BrFN2O2/c1-14(2)9(15)5-16-10-7(11)3-6(12)4-8(10)13/h3-4H,5,13H2,1-2H3 |
Clave InChI |
CCDREYKWLJUCRK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)COC1=C(C=C(C=C1Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,5,6-triacetyloxy-4-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12086628.png)





![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)
![4-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12086673.png)




